1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-16(14-7-3-1-4-8-14)13-19-17(21)18-11-12-22-15-9-5-2-6-10-15/h2,5-6,9-10,14,16,20H,1,3-4,7-8,11-13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXGYSIETSBEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCCOC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea (CHEU) is a synthetic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.406 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
CHEU features a urea moiety, which is known for its ability to form hydrogen bonds, enhancing interactions with biological targets. The presence of cyclohexyl and phenoxyethyl groups contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.406 g/mol |
| Purity | ≥ 95% |
The biological activity of CHEU is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The urea group can participate in hydrogen bonding, while the phenoxy group may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins, leading to potential therapeutic effects.
Biological Activity
Research into the biological activity of CHEU has revealed several promising avenues:
- Anticancer Activity : Preliminary studies suggest that CHEU exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : CHEU has shown potential in reducing inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that CHEU possesses antimicrobial activity against certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a study examining the effects of CHEU on human breast cancer cells (MCF-7), it was found that treatment with CHEU resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that CHEU induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of CHEU using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that CHEU significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) compared to controls, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of CHEU and its derivatives. Modifications to the cyclohexyl or phenoxyethyl groups have been explored to enhance potency and selectivity against specific biological targets.
Table: Structure-Activity Relationship Studies
| Derivative | Biological Activity | Comments |
|---|---|---|
| 1-(Cyclopentyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea | Moderate anticancer activity | Slightly less potent than CHEU |
| 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-chlorophenoxyethyl)urea | Enhanced anti-inflammatory effects | Improved selectivity observed |
| 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-nitrophenoxyethyl)urea | Reduced cytotoxicity | Suggests importance of substituent position |
Comparison with Similar Compounds
Table 2: Calculated Physicochemical Properties
Table 3: Bioactivity Comparison
- Cytotoxicity: While the target compound lacks direct data, phenoxyethyl derivatives in showed cytotoxicity linked to H-bond-mediated DNA interactions, suggesting a possible mechanism for analogous ureas .
- Alkylating vs. Non-alkylating: Nitrosoureas () act via alkylation, whereas non-nitrosylated ureas like the target compound may rely on hydrogen bonding or enzyme inhibition .
Stability and Degradation Pathways
- Degradation: Chloroethyl ureas () degrade into 2-chloroethanol, acetaldehyde, and cyclohexylamine, indicating hydrolytic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
